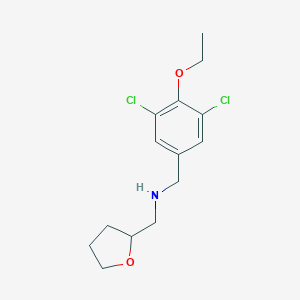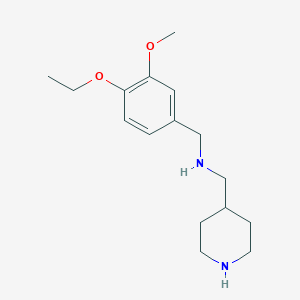![molecular formula C11H16BrNO B262743 4-[(3-Bromobenzyl)amino]-1-butanol](/img/structure/B262743.png)
4-[(3-Bromobenzyl)amino]-1-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Bromobenzyl)amino]-1-butanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. The chemical structure of this compound allows it to interact with serotonin receptors, making it a promising candidate for the treatment of various neurological disorders.
Mechanism of Action
The mechanism of action of 4-[(3-Bromobenzyl)amino]-1-butanol involves its interaction with serotonin receptors in the brain. This compound acts as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. By binding to this receptor, this compound can modulate serotonin signaling, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
In addition to its effects on mood and anxiety, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, this compound has been shown to increase the levels of antioxidants in the brain, which may protect against oxidative stress and neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(3-Bromobenzyl)amino]-1-butanol in lab experiments is its specificity for the 5-HT1A receptor. This allows for more precise modulation of serotonin signaling compared to other compounds that may have off-target effects. However, one limitation of using this compound is its limited solubility in water, which may require the use of organic solvents in experiments.
Future Directions
There are several future directions for research on 4-[(3-Bromobenzyl)amino]-1-butanol. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and its effects on other neurotransmitter systems. Finally, the development of more efficient synthesis methods for this compound may facilitate its widespread use in scientific research.
Synthesis Methods
The synthesis of 4-[(3-Bromobenzyl)amino]-1-butanol involves the reaction of 3-bromobenzylamine with butyraldehyde in the presence of a reducing agent such as sodium borohydride. This method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
4-[(3-Bromobenzyl)amino]-1-butanol has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression in humans. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
Molecular Formula |
C11H16BrNO |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
4-[(3-bromophenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C11H16BrNO/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-14/h3-5,8,13-14H,1-2,6-7,9H2 |
InChI Key |
UYSBCTULRFMGAQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)CNCCCCO |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262660.png)
![N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262661.png)
![4-{[(3-Ethoxypropyl)amino]methyl}benzoic acid](/img/structure/B262662.png)

![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262665.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol](/img/structure/B262667.png)
![2-{2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]ethoxy}ethanol](/img/structure/B262669.png)

![2-{2-[(4-Isopropylbenzyl)amino]ethoxy}ethanol](/img/structure/B262671.png)


![N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262678.png)
![N-(2-furylmethyl)-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262681.png)
![N-(2-ethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262683.png)